molecular formula C22H19NO3S B214319 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214319
M. Wt: 377.5 g/mol
InChI Key: DHPWYXUDCWPCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BMT-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMT-1 belongs to the class of indole-based compounds, which have been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histones, which results in the suppression of gene transcription. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to selectively inhibit the activity of HDAC6, which is involved in the regulation of various cellular processes such as cell migration, protein degradation, and autophagy.
Biochemical and Physiological Effects
1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to suppress tumor growth in mouse xenograft models of breast cancer and colon cancer. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been investigated for its potential use in the treatment of viral infections such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its biological activities and mechanism of action, which makes it a well-characterized compound. However, 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one also has some limitations for use in lab experiments. It is a relatively complex compound that may require specialized equipment and expertise for its synthesis. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential use in combination with other anticancer agents to enhance its efficacy. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use in the treatment of viral infections, and further studies are needed to determine its efficacy in this area. Finally, future studies may also investigate the synthesis of 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one analogs with improved biological activities and reduced cytotoxicity.

Synthesis Methods

The synthesis of 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multistep process that starts with the reaction of 5-methylthiophene-2-carboxylic acid with 2-aminoethanol to form the corresponding amide. The amide is then treated with acetic anhydride to generate the N-acetyl derivative. The N-acetyl derivative is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction of the benzylated N-acetyl derivative with indole-2,3-dione to form 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. 1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use in the treatment of inflammatory diseases and viral infections.

properties

Product Name

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C22H19NO3S/c1-15-11-12-20(27-15)19(24)13-22(26)17-9-5-6-10-18(17)23(21(22)25)14-16-7-3-2-4-8-16/h2-12,26H,13-14H2,1H3

InChI Key

DHPWYXUDCWPCRR-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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